![molecular formula C14H13N3S B579682 3-Methyl-2-benzothiazolinone phenylhydrazone CAS No. 16599-98-7](/img/structure/B579682.png)
3-Methyl-2-benzothiazolinone phenylhydrazone
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Description
3-Methyl-2-benzothiazolinone phenylhydrazone is a reagent used for the spectrophotometric determination of aliphatic aldehydes and for the determination of hexosamines in glycosaminoglycans . It is also used in the synthesis of benzothiazolium azo dyes and as a chromogenic reagent for the determination of cholesterol, benzodiazepines, and enzyme activity .
Synthesis Analysis
3-Methyl-2-benzothiazolinone hydrazone was first synthesized by Besthorn in 1910 . It has been used as a substrate for the development of polyphenoloxidase and phenoloxidase activity .Molecular Structure Analysis
The molecular formula of 3-Methyl-2-benzothiazolinone phenylhydrazone is C8H9N3S . The molecular weight is 215.70 (anhydrous basis) .Chemical Reactions Analysis
3-Methyl-2-benzothiazolinone hydrazone is known to react sensitively with formaldehyde on the quantitative analysis of formaldehyde . It forms highly colored products when it undergoes oxidative coupling with aromatic amines, azo dyes, and aldehyde-2,4-dinitrophenyl hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-benzothiazolinone phenylhydrazone include a melting point of 276-278 °C (dec.) (lit.) . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
3-Methyl-2-benzothiazolinone phenylhydrazone is toxic if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .
properties
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYDVPSDRHPCS-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-benzothiazolinone phenylhydrazone |
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